An In-depth Technical Guide to 1-Iodoheptane: Chemical Properties, Structure, and Experimental Applications
An In-depth Technical Guide to 1-Iodoheptane: Chemical Properties, Structure, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key experimental data of 1-iodoheptane. It is intended to serve as a technical resource for professionals in research and development who utilize alkyl halides in organic synthesis and drug discovery.
Chemical and Physical Properties
1-Iodoheptane is a colorless to pale yellow-orange liquid.[1][2][3] It is a member of the haloalkane family, characterized by a seven-carbon aliphatic chain with a terminal iodine atom.[3][4] This compound is stable under normal storage conditions, though it may discolor upon exposure to light and should be stored accordingly in a cool, dark, and dry place.[1][2][5] It is considered a combustible liquid and can cause skin and eye irritation.[5]
Quantitative physical and chemical data for 1-iodoheptane are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₅I |
| Molecular Weight | 226.10 g/mol |
| CAS Number | 4282-40-0 |
| Appearance | Clear colorless to pale yellow-orange liquid |
| Density | 1.379 g/mL at 25 °C |
| Melting Point | -48 °C |
| Boiling Point | 204 °C |
| Flash Point | 76 °C (168.8 °F) - closed cup |
| Refractive Index (n20/D) | 1.490 |
| Solubility | Insoluble in water; miscible with benzene, chloroform, ethanol, ether, and acetone. |
(Data sourced from[1][2][5][6][7])
Chemical Structure and Identifiers
The structure of 1-iodoheptane consists of a heptyl group attached to an iodine atom. The IUPAC name is 1-iodoheptane, and it is also commonly referred to as heptyl iodide or n-heptyl iodide.[5][8]
| Identifier | Value |
| IUPAC Name | 1-iodoheptane |
| SMILES | CCCCCCCI |
| InChI | InChI=1S/C7H15I/c1-2-3-4-5-6-7-8/h2-7H2,1H3 |
| InChIKey | LMHCYRULPLGEEZ-UHFFFAOYSA-N |
Experimental Data and Protocols
Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-iodoheptane will show distinct signals corresponding to the different proton environments in the alkyl chain. Based on established chemical shift principles, the following pattern is predicted:
-
-CH₂-I (C1): A triplet, expected to be the most downfield signal (around δ 3.2 ppm) due to the deshielding effect of the electronegative iodine atom.
-
-CH₂- (C2): A multiplet (specifically a quintet), shifted downfield from a typical alkane signal but upfield from the C1 protons (estimated around δ 1.8-1.9 ppm).
-
-(CH₂)₄- (C3-C6): A complex, overlapping multiplet region for the internal methylene (B1212753) groups, expected in the typical alkane range (around δ 1.2-1.4 ppm).
-
-CH₃ (C7): A triplet, the most upfield signal (around δ 0.9 ppm), characteristic of a terminal methyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals, corresponding to each carbon atom in the heptyl chain.
-
C1 (-CH₂I): This carbon is directly attached to iodine and will appear furthest downfield, though at a significantly lower chemical shift than for other halogens (estimated around δ 7-10 ppm).
-
C2-C6: These carbons will have chemical shifts in the typical alkane region (δ 22-35 ppm). The specific shifts are influenced by their position relative to the iodine atom.
-
C7 (-CH₃): The terminal methyl carbon will be the most upfield signal (estimated around δ 14 ppm).
Infrared (IR) Spectroscopy: The IR spectrum of 1-iodoheptane is dominated by vibrations of the alkyl chain.
-
C-H Stretching: Strong, sharp peaks are expected in the 2850-2975 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl and methylene groups.
-
C-H Bending/Deformation: Absorptions will be present in the 1365-1470 cm⁻¹ region.
-
C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.[6]
Mass Spectrometry (MS): In electron ionization mass spectrometry, 1-iodoheptane will fragment in a predictable manner.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 226) may be observed, though it might be of low intensity.
-
Primary Fragmentation: The weakest bond is the C-I bond, so a major fragmentation pathway is the loss of an iodine radical (I•, 127 Da) to form the heptyl cation ([C₇H₁₅]⁺) at m/z = 99.
-
Alkyl Chain Fragmentation: Further fragmentation of the heptyl cation will produce a series of smaller alkyl cations, with characteristic peaks at m/z values corresponding to [CₙH₂ₙ₊₁]⁺ (e.g., 85, 71, 57, 43). The peak at m/z = 43 ([C₃H₇]⁺) or m/z = 57 ([C₄H₉]⁺) is often the base peak in the spectrum of similar long-chain alkanes.[9]
Experimental Protocols
Synthesis of 1-Iodoheptane from 1-Heptanol (B7768884)
This protocol describes a common method for the preparation of 1-iodoheptane via the reaction of 1-heptanol with iodine, using a phosphite (B83602) intermediate.[1]
-
Step 1: Preparation of the Phosphite Reagent:
-
React catechol with phosphorus trichloride (B1173362) to produce o-phenylene phosphorous acid chloride.
-
React the resulting o-phenylene phosphorous acid chloride with 1-heptanol to obtain the corresponding colorless oily phosphite.
-
-
Step 2: Iodination Reaction:
-
In a suitable reaction vessel, dissolve the phosphite (0.20 mol) and iodine (0.20 mol, 50.8 g) in 500 mL of dichloromethane.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Work-up and Purification:
-
Wash the reaction mixture with a 10% sodium thiosulfate (B1220275) solution to quench any unreacted iodine.
-
Subsequently, wash the organic phase with a 5% sodium hydroxide (B78521) solution, a 5% sodium bicarbonate solution, and finally with a saturated sodium chloride (brine) solution.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Purify the resulting crude product by vacuum distillation to yield pure 1-iodoheptane.
-
Representative Protocol: Alkylation of o-Carboranes
1-Iodoheptane serves as a versatile alkylating agent. The following is a representative protocol for the iridium-catalyzed B-H alkylation of o-carboranes, demonstrating a modern application for alkyl iodides in C-B bond formation. This method is adapted from established procedures for remote B-H functionalization.
-
Materials:
-
o-Carborane (B102288) substrate with nitrile directing group (1.0 equiv)
-
1-Iodoheptane (1.5 - 3.0 equiv)
-
[Cp*IrCl₂]₂ catalyst (2.0 mol%)
-
Silver fluoride (B91410) (AgF) additive (1.0 equiv)
-
Anhydrous 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent (0.1 M solution)
-
-
Procedure:
-
In an inert atmosphere glovebox, add the o-carborane substrate (0.20 mmol), [Cp*IrCl₂]₂ (0.004 mmol), and AgF (0.20 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous HFIP (2.0 mL) to the vial.
-
Add 1-iodoheptane (0.30 mmol, 1.5 equiv) to the solution.
-
Seal the reaction vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the B(9)-heptylated o-carborane product.
-
Biological Activity and Metabolism
While not a drug candidate itself, 1-iodoheptane serves as a building block in the synthesis of more complex molecules. In biological systems, it is known to be metabolized. One identified human metabolite is heptyl-glutathione.[5] This suggests that 1-iodoheptane, like other alkyl halides, can undergo detoxification via conjugation with glutathione (B108866), a key cellular antioxidant. This reaction is typically catalyzed by glutathione S-transferase (GST) enzymes.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
